

Thermodynamic Properties of Heptanol-Water Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptanol*

Cat. No.: *B7768884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **heptanol**-water mixtures. **Heptanol**, with its amphiphilic nature, serves as a valuable model compound in pharmaceutical and chemical research for understanding solute partitioning, membrane interactions, and solvent effects. This document compiles essential quantitative data, details experimental methodologies for their measurement, and visualizes relevant physicochemical and biological interaction pathways. The focus is on **1-heptanol**, the most studied isomer in this context, with references to other isomers where data is available.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of **heptanol**-water mixtures. Due to the limited availability of comprehensive experimental data for the binary **heptanol**-water system across all compositions and temperatures, data from ternary liquid-liquid equilibria and analogous alcohol-water systems are included to provide a broader understanding.

Liquid-Liquid Equilibrium (LLE) Data

Heptanol and water exhibit partial miscibility, forming two liquid phases at equilibrium over a wide range of compositions and temperatures. The following table presents experimental LLE data for the **1-heptanol**-water system.

Table 1: Liquid-Liquid Equilibrium Data for the **1-Heptanol** + Water System

Temperature (K)	Mole Fraction 1-Heptanol (Aqueous Phase, x_1')	Mole Fraction Water (Organic Phase, x_2'')
288.15	0.00013	0.278
298.15	0.00018	0.285
308.15	0.00025	0.293
318.15	0.00034	0.301

Note: Data is often presented in the context of ternary systems. For the binary system, the mole fraction of water in the aqueous phase (x_2') is approximately 1, and the mole fraction of **1-heptanol** in the organic phase (x_1'') is approximately 1 minus the mole fraction of water.

Physical Properties of Heptanol-Water Mixtures

Comprehensive data on the density, viscosity, and surface tension of binary **heptanol**-water mixtures across the full composition range are not readily available in single literature sources. The following tables provide data for pure components and representative data for aqueous solutions where available.

Table 2: Density, Viscosity, and Surface Tension of Pure **1-Heptanol** and Water at 298.15 K

Property	1-Heptanol	Water
Density (g/cm ³)	0.822[1]	0.997
Dynamic Viscosity (mPa·s)	5.57	0.89
Surface Tension (mN/m)	26.47[1]	72.0

Table 3: Surface Tension of Aqueous **1-Heptanol** Solutions at 298.15 K

Mole Fraction 1-Heptanol	Surface Tension (mN/m)
0.0001	60.2
0.0002	52.5
0.0005	42.1
0.0010	35.0
0.0020	30.1

Note: This data illustrates the significant surface activity of **1-heptanol**, rapidly lowering the surface tension of water at very low concentrations.

Excess Thermodynamic Properties

Excess properties, such as excess molar enthalpy (HE) and excess molar volume (VE), describe the deviation of a mixture from ideal behavior. Experimental data for the excess enthalpy of the **1-heptanol**-water system is not extensively tabulated. However, the behavior is expected to be endothermic ($HE > 0$) due to the disruption of the strong hydrogen-bonding network in water upon the introduction of the hydrophobic heptyl chain.

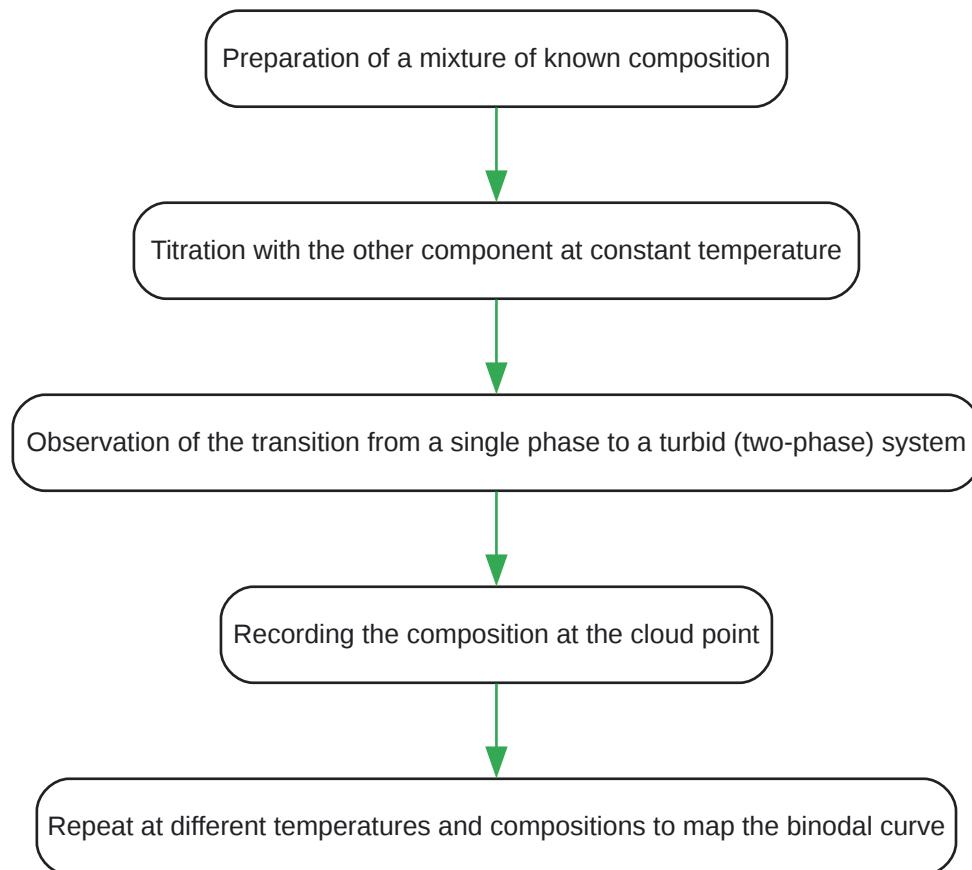
Thermodynamic Model Parameters

The Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models are widely used to correlate the phase behavior of liquid mixtures. The binary interaction parameters for these models are determined by fitting them to experimental LLE data.

Table 4: NRTL and UNIQUAC Binary Interaction Parameters for the **1-Heptanol** (1) + Water (2) System

Model	Parameter	Value
NRTL	a_{12}	7.93
	a_{21}	2.54
	α_{12}	0.3
UNIQUAC	a_{12}	1.89
	a_{21}	0.27

Note: These parameters were determined from experimental LLE data for the ternary system of water + acetic acid + **1-heptanol** at temperatures between 288.15 and 318.15 K.[\[2\]](#) They can be used as a starting point for modeling the binary system.


Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental procedures. The following sections detail the methodologies for measuring key parameters.

Determination of Liquid-Liquid Equilibrium (LLE)

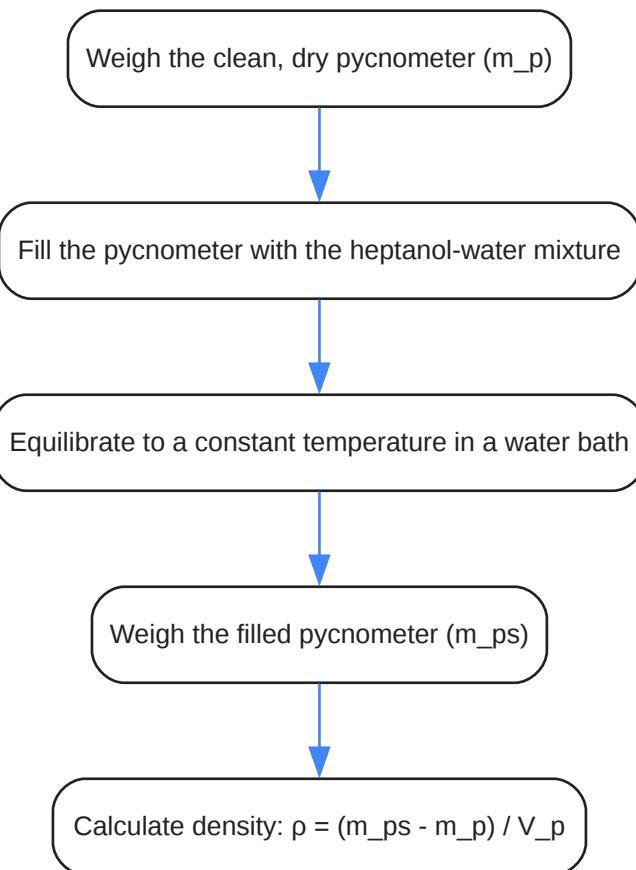
A common method for determining the binodal curve (solubility curve) for partially miscible liquids is the cloud point method.

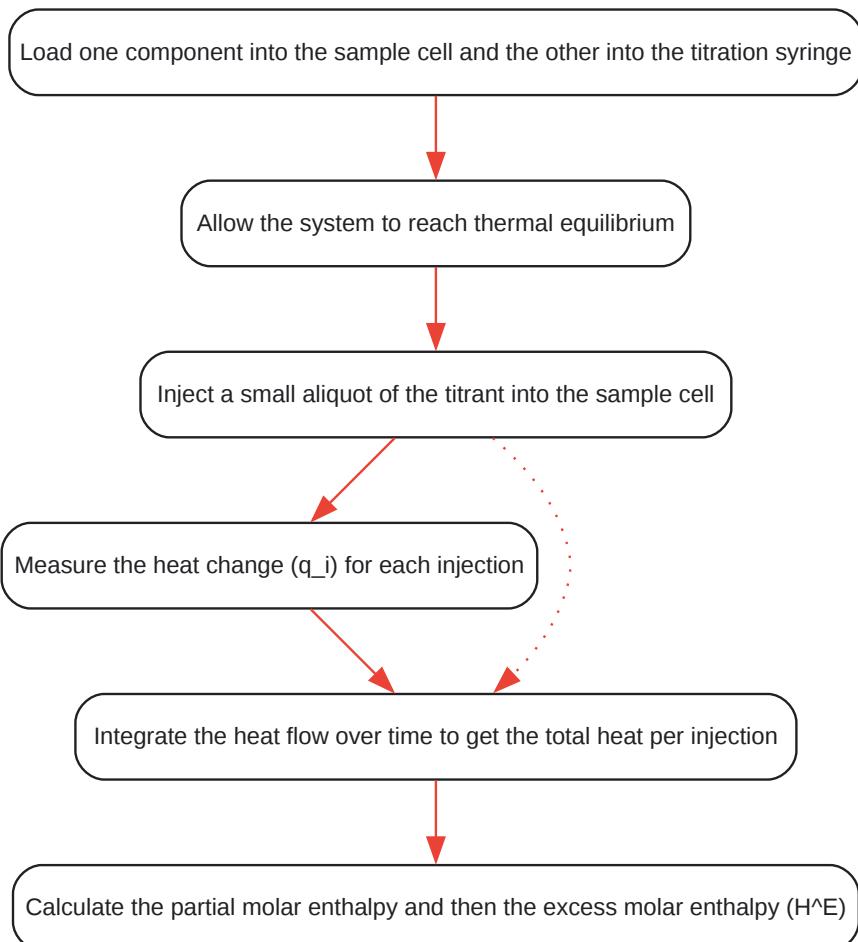
Experimental Workflow: Cloud Point Titration

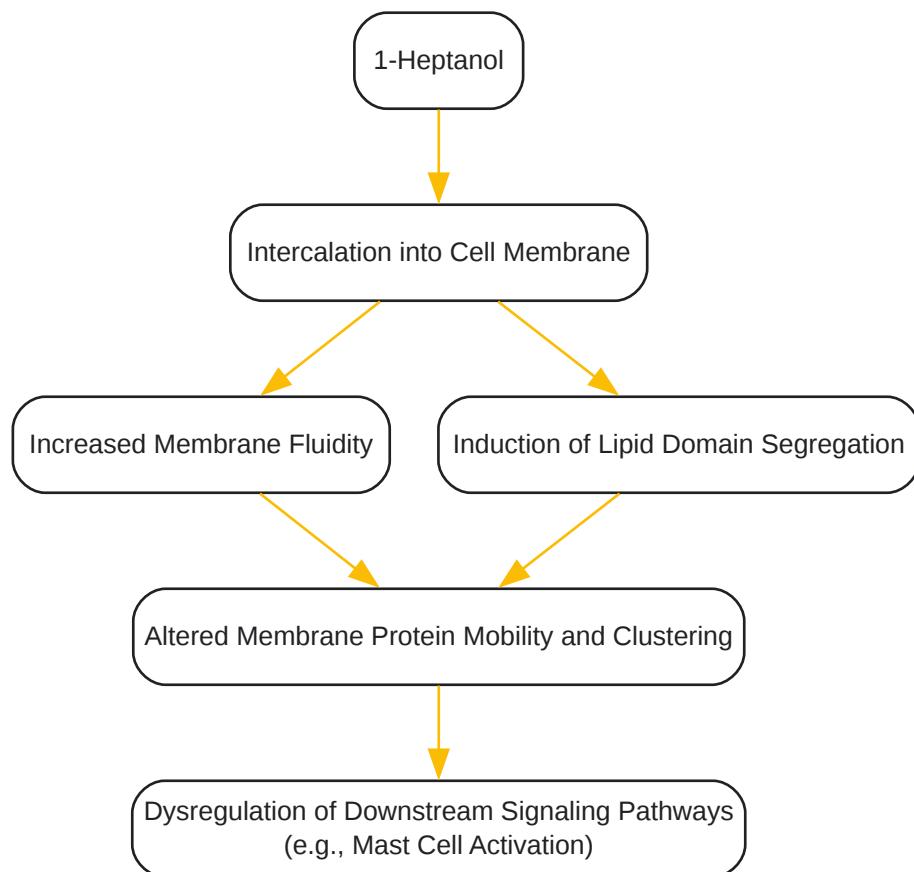
[Click to download full resolution via product page](#)

Caption: Workflow for LLE determination using the cloud point method.

Detailed Protocol:


- Preparation: A known mass of one component (e.g., **1-heptanol**) is placed in a jacketed glass cell equipped with a magnetic stirrer and a temperature probe. The cell is connected to a circulating thermostatic bath to maintain a constant temperature.
- Titration: The second component (e.g., water) is added dropwise from a high-precision burette while the mixture is continuously stirred.
- Observation: The mixture is visually monitored against a light source. The point at which the clear, single-phase solution becomes persistently turbid (cloudy) marks the transition to a two-phase system. This is the cloud point.


- Recording: The volume of the titrant added is recorded, and the composition of the mixture at the cloud point is calculated.
- Repetition: The procedure is repeated at various temperatures to construct the complete binodal curve. The experiment can also be performed by starting with the second component and titrating with the first.


Measurement of Density

The pycnometer method is a highly accurate technique for determining the density of liquids.

Experimental Workflow: Density Measurement with a Pycnometer

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Thermodynamic Properties of Heptanol-Water Mixtures: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7768884#thermodynamic-properties-of-heptanol-water-mixtures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com